molecular formula C7H10F2O B13069295 3,3-Bis(fluoromethyl)cyclopentan-1-one

3,3-Bis(fluoromethyl)cyclopentan-1-one

Cat. No.: B13069295
M. Wt: 148.15 g/mol
InChI Key: KIQVFKQJRQANFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(fluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(fluoromethyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The fluoromethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentanone ring provides a rigid framework that can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(trifluoromethyl)cyclopentan-1-one: Similar structure but with trifluoromethyl groups.

    3,3-Bis(chloromethyl)cyclopentan-1-one: Contains chloromethyl groups instead of fluoromethyl groups.

    Cyclopentanone: The parent compound without any fluoromethyl groups.

Uniqueness

3,3-Bis(fluoromethyl)cyclopentan-1-one is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications .

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

3,3-bis(fluoromethyl)cyclopentan-1-one

InChI

InChI=1S/C7H10F2O/c8-4-7(5-9)2-1-6(10)3-7/h1-5H2

InChI Key

KIQVFKQJRQANFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1=O)(CF)CF

Origin of Product

United States

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